molecular formula C5H11NOS B12984725 4-(Methylthio)morpholine

4-(Methylthio)morpholine

Cat. No.: B12984725
M. Wt: 133.21 g/mol
InChI Key: RGSUPBXLLYCMLC-UHFFFAOYSA-N
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Description

4-(Methylthio)morpholine is an organic compound characterized by a morpholine ring substituted with a methylthio group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)morpholine typically involves the reaction of morpholine with methylthiolating agents. One common method is the reaction of morpholine with methyl iodide in the presence of a base, such as sodium hydroxide, to introduce the methylthio group.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)morpholine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(Methylthio)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylthio)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

Comparison with Similar Compounds

    Morpholine: Lacks the methylthio group, making it less reactive in certain chemical reactions.

    4-(Methylthio)phenol: Contains a phenol ring instead of a morpholine ring, leading to different chemical properties and applications.

Uniqueness: 4-(Methylthio)morpholine is unique due to the presence of both the morpholine ring and the methylthio group, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

4-methylsulfanylmorpholine

InChI

InChI=1S/C5H11NOS/c1-8-6-2-4-7-5-3-6/h2-5H2,1H3

InChI Key

RGSUPBXLLYCMLC-UHFFFAOYSA-N

Canonical SMILES

CSN1CCOCC1

Origin of Product

United States

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